The synthesis of MK-4305 involved addressing the poor oral pharmacokinetics observed in earlier diazepane orexin receptor antagonists. The key modification was the introduction of a 7-methyl substitution on the diazepane core. This change, along with the replacement of a fluoroquinazoline ring with a chlorobenzoxazole, resulted in improved pharmacokinetic properties and reduced formation of reactive metabolites. []
MK-4305 exerts its therapeutic effects by antagonizing both orexin receptor subtypes (OX1R and OX2R). By binding to these receptors, it prevents the binding of endogenous orexin peptides, thereby inhibiting orexin signaling. This inhibition reduces neuronal excitability in brain regions involved in sleep-wake regulation, promoting sleep. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: